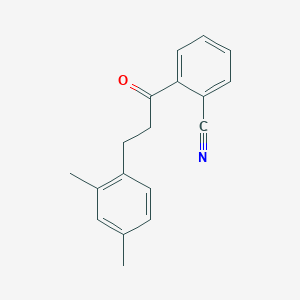

2'-Cyano-3-(2,4-dimethylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2'-Cyano-3-(2,4-dimethylphenyl)propiophenone is a chemical entity that can be synthesized through various organic reactions. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis methods, which can be extrapolated to understand the potential synthesis of 2'-Cyano-3-(2,4-dimethylphenyl)propiophenone.

Synthesis Analysis

The synthesis of related cyano compounds involves condensation reactions. For instance, 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid was synthesized through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . Similarly, 2-cyano-4'-methylbiphenyl was produced by condensing 2-chlorobenzonitrile with the Grignard reagent of 4-chlorotoluene . These methods suggest that the synthesis of 2'-Cyano-3-(2,4-dimethylphenyl)propiophenone could also involve a condensation reaction, possibly using a substituted benzaldehyde and a cyanoacetate derivative.

Molecular Structure Analysis

The structure of cyano compounds is typically confirmed using spectroscopic techniques. In the case of 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Fourier Transform Infrared (FTIR) spectroscopy were employed . These techniques would also be applicable for determining the molecular structure of 2'-Cyano-3-(2,4-dimethylphenyl)propiophenone, ensuring the correct synthesis and identification of the compound.

Chemical Reactions Analysis

The electrochemical behavior of cyano compounds can provide insights into their reactivity. For example, the electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene was studied, showing the formation of cation radicals and dimers . Although the specific chemical reactions of 2'-Cyano-3-(2,4-dimethylphenyl)propiophenone are not detailed in the provided papers, similar electrochemical techniques could be used to study its reactivity and potential for forming new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano compounds can be diverse. The electronic properties of 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid were analyzed using ultraviolet-visible absorption spectroscopy, and its thermal stability was assessed using thermogravimetric analysis (TG-DTA) . These methods would be relevant for analyzing the physical and chemical properties of 2'-Cyano-3-(2,4-dimethylphenyl)propiophenone, including its electronic characteristics and thermal behavior.

Scientific Research Applications

Polymer Synthesis

2'-Cyano-3-(2,4-dimethylphenyl)propiophenone is relevant in the synthesis of novel polymers. Studies have demonstrated the preparation of copolymers, which are essential in materials science. For instance, a copolymerization of 2,6-dimethylphenol with 2,2-di(4-hydroxy-3,5-dimethylphenyl)-propane catalyzed by N-methylimidazole Cu(II) complexes resulted in alpha-omega-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide), an important polymer for various applications (Wei, Challa, & Reedijk, 1991).

Copolymerization and Glass Transition Temperatures

The compound is also used in the creation of copolymers with distinct properties. A study on electrophilic trisubstituted ethylenes, including methyl 2-cyano-3-phenyl-2-propenoates, revealed that copolymers formed with styrene exhibited high glass transition temperatures, indicating significant changes in chain mobility due to their dipolar character (Kim et al., 1999).

Synthesis By-Products

In the synthesis of related compounds, such as 2-cyano-4′-methylbiphenyl, the formation of by-products like 4-methylphenol and 4,4′-dimethylbiphenyl is a point of interest. Understanding these by-products can help optimize synthetic routes and improve efficiency (Qun, 2007).

Photoremovable Protecting Group for Carboxylic Acids

The photorelease of carboxylic acids from 2,5-dimethylphenacyl esters, a related compound, has been studied. These findings are crucial for applications in organic synthesis and biochemistry, where photoremovable protecting groups play a significant role (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Safety and Hazards

The safety data sheet for propiophenone, a related compound, indicates that it is a combustible liquid and causes serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling the compound . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name |

2-[3-(2,4-dimethylphenyl)propanoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-13-7-8-15(14(2)11-13)9-10-18(20)17-6-4-3-5-16(17)12-19/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMYQJXBOSIRSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644670 |

Source

|

| Record name | 2-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Cyano-3-(2,4-dimethylphenyl)propiophenone | |

CAS RN |

898793-65-2 |

Source

|

| Record name | 2-[3-(2,4-Dimethylphenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1293123.png)

![2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1293124.png)

![4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1293126.png)

![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)

![[3-(1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B1293131.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid](/img/structure/B1293132.png)